Product packaging for Benzyl[1-(thiophen-2-yl)pentyl]amine(Cat. No.:CAS No. 165277-48-5)

Benzyl[1-(thiophen-2-yl)pentyl]amine

Cat. No.: B2369574
CAS No.: 165277-48-5
M. Wt: 259.41
InChI Key: HAVZCXVHKKRSBZ-UHFFFAOYSA-N
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Description

Benzyl[1-(thiophen-2-yl)pentyl]amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a thiophene ring, a privileged pharmacophore found in numerous U.S. FDA-approved drugs across various therapeutic classes, including anti-inflammatory, anticancer, antimicrobial, and central nervous system agents . The incorporation of the thiophene moiety is known to improve a compound's physicochemical properties, metabolic stability, and binding affinity through enhanced drug-receptor interactions . The molecular structure of this amine, which combines a benzyl group with a pentyl-linked thiophene, suggests its potential application as a versatile building block or intermediate. Researchers can utilize it in the synthesis of more complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and as a precursor for the development of novel bioactive compounds. The pentyl chain offers a point of flexibility and potential for further functionalization, making this reagent a valuable asset for constructing targeted chemical libraries. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or for diagnostic procedures. Researchers should handle all chemicals with appropriate personal protective equipment and adhere to their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NS B2369574 Benzyl[1-(thiophen-2-yl)pentyl]amine CAS No. 165277-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-thiophen-2-ylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NS/c1-2-3-10-15(16-11-7-12-18-16)17-13-14-8-5-4-6-9-14/h4-9,11-12,15,17H,2-3,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVZCXVHKKRSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CS1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Benzyl 1 Thiophen 2 Yl Pentyl Amine and Analogous Structures

Direct Amination Approaches in Benzylamine (B48309) Synthesis

Direct amination strategies offer an atom-economical and environmentally benign alternative to traditional multi-step methods for the synthesis of benzylamines. These approaches often involve the catalytic activation of otherwise unreactive C-H or C-O bonds.

One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which enables the direct N-alkylation of amines with alcohols. researchgate.net This process, often catalyzed by transition metal complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with an amine to form an imine. The metal hydride species, formed during the initial oxidation, subsequently reduces the imine to the desired amine, with water being the only byproduct. researchgate.net Iron complexes have emerged as effective and sustainable catalysts for this transformation, facilitating the synthesis of a wide range of secondary and tertiary benzylamines from readily available benzyl (B1604629) alcohols and primary or secondary amines. researchgate.netacs.org

Recent advancements have also demonstrated the utility of commercial nickel catalysts for the direct amination of benzyl alcohols using aqueous ammonia (B1221849) or ammonium (B1175870) salts as the nitrogen source, providing a practical route to primary benzylamines. acs.orgresearchgate.net This method is particularly attractive due to the use of inexpensive and readily available reagents. acs.orgresearchgate.net

Furthermore, direct C-H amination of arenes represents a frontier in synthetic chemistry. While challenging, methods are being developed that utilize directing groups to achieve regioselective amination of C-H bonds, offering a novel disconnection for the synthesis of benzylamine derivatives.

Table 1: Comparison of Catalytic Systems for Direct Benzylamine Synthesis
Catalyst SystemSubstratesKey FeaturesReference
Homogeneous Iron ComplexBenzyl alcohols, Primary/Secondary aminesUtilizes "borrowing hydrogen" methodology; sustainable and atom-economical. researchgate.netacs.org
Commercial Nickel CatalystsBenzyl alcohols, Aqueous ammonia/Ammonium saltsRobust and practical for primary benzylamine synthesis; uses readily available reagents. acs.orgresearchgate.net
Aluminum TriflateBenzyl alcohols, Electron-rich aminesEffective homogeneous catalyst; reaction selectivity is solvent-dependent. escholarship.org

Multi-Component Reactions for Constructing the Benzyl[1-(thiophen-2-yl)pentyl]amine Scaffold

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single, convergent step from three or more starting materials. mdpi.com The Ugi and Ugi-Zhu reactions are prominent examples of MCRs that are particularly well-suited for the synthesis of α-amino acid derivatives and other nitrogen-containing compounds. nih.govfrontiersin.org

The Ugi four-component reaction (Ugi-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. frontiersin.org By carefully selecting the starting materials, a scaffold resembling this compound can be envisioned. For instance, the use of thiophene-2-carboxaldehyde, pentylamine, a suitable carboxylic acid, and benzyl isocyanide could potentially lead to a precursor that can be further transformed into the target molecule.

A related and powerful variant is the Ugi-Zhu three-component reaction, which has been employed in the one-pot synthesis of complex polyheterocyclic compounds incorporating both thiophene (B33073) and benzyl moieties. mdpi.com This demonstrates the potential of MCRs to rapidly build molecular complexity and access diverse chemical space around the core this compound structure. The efficiency and atom economy of MCRs make them highly attractive for the rapid generation of compound libraries for drug discovery and materials science. nih.govfrontiersin.org

Strategies for Installing the Thiophen-2-yl Moiety onto Pentylamine Backbones

A convergent approach to this compound involves the formation of the C(aryl)-C(alkyl) bond by attaching the thiophene ring to a pre-functionalized pentylamine backbone. Modern cross-coupling and C-H activation strategies are particularly relevant here.

Direct C-H arylation of thiophenes has emerged as a powerful and step-economical method. mdpi.com This approach avoids the need for pre-functionalization of the thiophene ring (e.g., halogenation or boronation). Palladium catalysis is often employed to activate the C-H bonds of thiophene, typically at the C2 or C5 positions, for coupling with a suitable partner. mdpi.comresearchgate.net In the context of synthesizing the target molecule, a pentylamine derivative bearing a leaving group or a metallic species at the α-position could potentially be coupled with thiophene via a C-H activation/cross-coupling manifold.

While direct C-H amination of thiophenes is also a developing field, the arylation of an amine is a more established, albeit indirect, strategy. This could involve, for example, the reaction of a 2-halothiophene with a metallated α-aminopentane derivative. The regioselectivity of thiophene C-H functionalization can be a challenge, but significant progress has been made in controlling the site of reaction through the choice of catalyst, ligand, and reaction conditions. mdpi.comresearchgate.net

Nucleophilic Addition Reactions in the Formation of Alpha-Heteroaryl Alkylamines

The formation of the bond between the thiophene ring and the pentylamine backbone can be effectively achieved through nucleophilic addition reactions to imines or their equivalents.

One of the most direct methods for constructing the C(thiophene)-C(amine) bond is the addition of a 2-lithiothiophene nucleophile to an appropriate imine. 2-Lithiothiophene can be readily generated by the deprotonation of thiophene with a strong base such as n-butyllithium. This potent nucleophile can then add to an electrophilic imine formed from pentanal and benzylamine. uniba.itacs.org This approach directly assembles the core structure of the target molecule.

The reaction of organolithium reagents with imines is a well-established method for the synthesis of α-branched amines. wiley-vch.de The success of this reaction often depends on the nature of the imine, with N-substituted imines being generally less electrophilic than their carbonyl counterparts. wiley-vch.de However, the high reactivity of organolithium reagents typically ensures that the addition proceeds efficiently. uniba.it Asymmetric variants of this reaction, using chiral ligands or auxiliaries, can provide access to enantioenriched α-heteroaryl alkylamines. acs.org

Table 2: Nucleophilic Addition for Alpha-Heteroaryl Alkylamine Synthesis
NucleophileElectrophileProduct TypeKey ConsiderationsReference
2-LithiothiopheneN-Benzylpentanimineα-(Thiophen-2-yl)pentylamine derivativeRequires anhydrous conditions; highly reactive nucleophile. uniba.itacs.orgwiley-vch.de
Organolithium Reagents (general)Iminesα-Branched aminesGeneral method; can be rendered asymmetric with chiral ligands. acs.org

Aldehyde hydrazones are versatile intermediates in organic synthesis. The Shapiro reaction and the Wolff-Kishner reduction are classical examples of reactions involving tosylhydrazones and hydrazones, respectively, for the conversion of carbonyls to alkenes or alkanes. wikipedia.orgyale.eduwikipedia.orglscollege.ac.inorganic-chemistry.org

While these reactions are primarily reductive, the intermediates involved can be manipulated for C-C bond formation. In the Shapiro reaction, treatment of a tosylhydrazone with two equivalents of an organolithium reagent generates a vinyllithium (B1195746) species. wikipedia.org One could envision a strategy where the tosylhydrazone of thiophene-2-carboxaldehyde is converted to a 2-(lithiomethyl)thiophene derivative, which could then act as a nucleophile.

More directly, the condensation of thiophene-2-carboxaldehyde with a suitable hydrazine, followed by a series of steps, could lead to the desired amine. For example, a hydrazone could be reduced to the corresponding hydrazine, which could then be N-alkylated. While less direct than the nucleophilic addition of a lithiated thiophene to an imine, these methods offer alternative synthetic pathways that may be advantageous in certain contexts, for instance, when dealing with sensitive functional groups.

Reductive Amination Pathways for this compound Synthesis

Reductive amination is arguably one of the most common and reliable methods for the synthesis of amines. organic-chemistry.orgsigmaaldrich.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

For the synthesis of this compound, a logical approach is the reductive amination of 1-(thiophen-2-yl)pentan-1-one with benzylamine. The ketone precursor can be synthesized via Friedel-Crafts acylation of thiophene with valeryl chloride. The subsequent reaction with benzylamine in the presence of a suitable reducing agent would yield the desired product.

A wide variety of reducing agents can be employed for reductive amination, each with its own advantages and limitations. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). sigmaaldrich.com Catalytic hydrogenation over palladium, platinum, or nickel is also a highly effective method. researchgate.net

More recently, enzymatic approaches using engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of ketones, offering a green and highly enantioselective route to chiral amines. nih.gov

Table 3: Selected Reducing Agents for Reductive Amination
Reducing Agent/SystemSubstratesTypical ConditionsAdvantagesReference
Sodium Borohydride (NaBH₄)Aldehydes/Ketones, Primary/Secondary aminesMethanol, room temperatureInexpensive, readily available. sigmaaldrich.com
Sodium Cyanoborohydride (NaBH₃CN)Aldehydes/Ketones, Primary/Secondary aminesMethanol, acidic pHReduces imines faster than carbonyls. sigmaaldrich.com
Sodium Triacetoxyborohydride (Na(OAc)₃BH)Aldehydes/Ketones, Primary/Secondary aminesDichloroethane, room temperatureMild, non-toxic byproducts. sigmaaldrich.com
Catalytic Hydrogenation (e.g., Pd/C, H₂)Aldehydes/Ketones, Primary/Secondary aminesVarious solvents, H₂ atmosphereHigh efficiency, clean. researchgate.net
Engineered Amine Dehydrogenase (AmDH)Ketones, Ammonia sourceAqueous buffer, room temperatureHighly enantioselective, environmentally friendly. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Amine Synthesis

Transition metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing indispensable tools for constructing aliphatic and aromatic amines. acs.org These methods, often involving copper, palladium, or rhodium, enable the coupling of simple, readily available starting materials to build complex molecular architectures. acs.org The development of sophisticated ligands and a deeper understanding of reaction mechanisms have led to catalyst systems with broad applicability and high reliability for the synthesis of arylated amines and related compounds. acs.org These catalytic cycles typically involve steps like oxidative addition, transmetalation, and reductive elimination to forge the desired C-N bond. nih.gov

Copper catalysis has emerged as a powerful and cost-effective strategy for C-N bond formation. nih.gov Recent advancements have focused on the direct functionalization of C(sp³)–H bonds, which avoids the need for pre-functionalized substrates and offers a more atom-economical approach. nih.gov A notable strategy is the copper-catalyzed radical relay mechanism, which allows for the selective functionalization of benzylic C(sp³)–H bonds. chinesechemsoc.org This method often employs an oxidant like N-fluorobenzenesulfonimide (NFSI) and can be used to couple benzylic C-H substrates with various nucleophiles, including nitrogen-based partners. chinesechemsoc.orgnih.gov

For the synthesis of structures analogous to this compound, a copper-catalyzed C–H/N–H cross-coupling could be envisioned. nih.gov This approach would directly couple a C-H bond at the benzylic-like position of a thiophene derivative with an amine. The versatility of this methodology is demonstrated by its successful application to a range of heterobenzylic scaffolds, including thiophene. nih.gov An alternative two-step sequence involves an initial copper-catalyzed benzylic C-H thiocyanation, followed by the conversion of the resulting benzyl thiocyanate (B1210189) into other valuable motifs like isothiocyanates or thioureas, highlighting the utility of copper-catalyzed C-H functionalization for late-stage diversification. chinesechemsoc.org

Catalyst SystemNucleophile/ReagentSubstrate TypeKey TransformationRef.
Cu(OAc)₂ / Ligand / NFSIAlcohols, AzolesBenzylic C-H SubstratesC(sp³)–O, C(sp³)–N Coupling nih.govnih.gov
CuOAc / Ligand / NFSIAmmonium thiocyanateBenzylic C-H SubstratesC(sp³)–H Thiocyanation chinesechemsoc.org
CuI / 1,10-phenanthrolineThiocarboxylic Acids(2-iodobenzyl)triphenylphosphonium bromideC–S Coupling / Wittig acs.org

Table 1: Examples of Copper-Catalyzed Reactions for C-N and C-S Bond Formation.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most widely used methods for forming C-N bonds in the synthesis of aromatic amines. acs.org This reaction class enables the coupling of aryl or heteroaryl halides (or pseudohalides) with a wide array of primary and secondary amines. acs.orgnih.gov The development of bulky, electron-rich phosphine (B1218219) ligands has been critical to the success of these transformations, allowing for high catalyst activity and stability. mit.edu

In the context of synthesizing thiophene-containing amines, Pd-catalyzed methods are highly relevant. nih.gov For instance, the drug Brexpiprazole is synthesized via an N-arylation reaction between 4-bromobenzo-[b]-thiophene and piperazine (B1678402) using a palladium catalyst. nih.gov This demonstrates the power of the methodology for constructing complex molecules containing a thiophene-amine linkage. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the amine and base to form a palladium amide intermediate, which then undergoes reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. nih.gov

Catalyst/LigandReactantsKey TransformationRef.
Pd₂(dba)₃ / Xantphos4-bromo-7-azaindole, AminesC-N Cross-Coupling beilstein-journals.org
Pd Catalyst / Hindered LigandAryl Bromide, 2-aminopyrimidineC-N Bond Formation nih.gov
Pd(0) / P(o-tolyl)₃Tin Amides, Aryl HalidesC-N Hetero Cross-Coupling nih.gov

Table 2: Selected Palladium-Catalyzed C-N Bond Formation Reactions.

Rhodium Catalysis: Rhodium catalysis offers unique pathways for amine synthesis, often proceeding through C-H activation mechanisms. nih.gov Rh(III)-catalyzed reactions can facilitate the three-component coupling of aromatics, amides, and aldehydes to generate densely substituted amines. rsc.org Another powerful application is the directed addition of C-H bonds across C-N double bonds (imines). For example, rhodium catalysts can promote the addition of benzamide (B126) C-H bonds to aromatic N-sulfonyl imines, producing α-branched amine products. nih.gov

While direct application to the target molecule is less straightforward than Pd-catalyzed methods, Rh-catalyzed transannulation reactions between 1,2,3-thiadiazoles and alkynes provide a highly efficient and regioselective route to highly substituted thiophenes, which could serve as key precursors. organic-chemistry.org Furthermore, rhodium-catalyzed oxidative coupling of acetanilides and internal alkynes is an effective method for indole (B1671886) synthesis, showcasing the utility of Rh-catalysis in building complex nitrogen-containing heterocycles. acs.org

Precursor Chemistry and Intermediate Transformations

A primary retrosynthetic disconnection points to two main precursors: a thiophene-containing carbonyl or alcohol derivative and benzylamine.

Synthesis of Thiophene-Containing Precursors: The key intermediate, 1-(thiophen-2-yl)pentan-1-one, can be synthesized via Friedel-Crafts acylation of thiophene with pentanoyl chloride. Alternatively, the corresponding alcohol, 1-(thiophen-2-yl)pentan-1-ol, can be prepared by the nucleophilic addition of a butyl Grignard reagent (butylmagnesium bromide) to 2-thiophenecarboxaldehyde.

The thiophene ring itself can be constructed through various methods if a substituted thiophene is desired. Classical methods include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfurizing agent like Lawesson's reagent. organic-chemistry.orgnih.gov More modern approaches involve metal-catalyzed cyclization of functionalized alkynes. mdpi.com For example, PdI₂ can catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to form substituted thiophenes. mdpi.com

Intermediate Transformations: Once the primary precursors are synthesized, several transformations can lead to the final amine product.

Reductive Amination: The ketone precursor, 1-(thiophen-2-yl)pentan-1-one, can undergo condensation with benzylamine to form an intermediate imine. This imine is then reduced in situ using a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield the target secondary amine.

Nucleophilic Substitution: The alcohol precursor, 1-(thiophen-2-yl)pentan-1-ol, can be converted into a suitable leaving group. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding benzylic-type halide. This alkyl halide can then react with benzylamine via a nucleophilic substitution reaction to form this compound.

Aza-Friedel–Crafts Reaction: An alternative catalytic approach involves the enantioselective aza-Friedel–Crafts reaction. This method uses a chiral copper(II)-bis(oxazoline) catalyst to promote the addition of phenols to N-sulfonyl aldimines, producing chiral benzylamines. nih.gov A similar strategy could potentially be adapted for the addition of thiophene to an appropriate imine precursor. nih.gov

Precursor TypeSynthetic MethodStarting MaterialsKey IntermediateRef.
KetoneFriedel-Crafts AcylationThiophene, Pentanoyl Chloride1-(thiophen-2-yl)pentan-1-one-
AlcoholGrignard Reaction2-Thiophenecarboxaldehyde, Butylmagnesium Bromide1-(thiophen-2-yl)pentan-1-ol-
Thiophene RingPaal-Knorr Thiophene Synthesis1,4-Diketone, Lawesson's ReagentSubstituted Thiophene organic-chemistry.orgnih.gov
Thiophene RingPd-catalyzed Heterocyclodehydration1-Mercapto-3-yn-2-olSubstituted Thiophene mdpi.com
Thiophene RingGewald SynthesisActive Methylene Compound, Sulfur, Amine2-Aminothiophene youtube.com

Table 3: Synthetic Strategies for Key Precursors and Intermediates.

Spectroscopic and Advanced Structural Elucidation Studies of Benzyl 1 Thiophen 2 Yl Pentyl Amine

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a crucial tool for identifying the functional groups and providing a "molecular fingerprint" of a compound.

For Benzyl[1-(thiophen-2-yl)pentyl]amine, an FT-IR and Raman analysis would be expected to reveal characteristic vibrational modes. Key absorptions would include N-H stretching vibrations for the secondary amine, typically observed in the region of 3300-3500 cm⁻¹. primescholars.com The C-N stretching vibration of the aliphatic amine would likely appear in the 1250–1020 cm⁻¹ range. orgchemboulder.com

The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. primescholars.com The thiophene (B33073) ring has its own set of characteristic vibrations, including C-S stretching modes. nih.gov Analysis of the fingerprint region (below 1500 cm⁻¹) would allow for detailed comparison with related structures to provide insights into the molecule's specific conformation. However, no experimentally obtained spectra for this compound have been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise connectivity and stereochemistry of an organic molecule. Both ¹H and ¹³C NMR spectra would be essential for the characterization of this compound.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons on the benzyl (B1604629) group, the thiophene ring, and the pentyl chain. The aromatic protons would appear in the downfield region (typically δ 7-8 ppm). The benzylic protons (Ph-CH₂) adjacent to the nitrogen would likely appear as a characteristic signal, potentially showing diastereotopicity if the adjacent carbon is a chiral center, leading to a more complex splitting pattern. researchgate.net The protons of the pentyl chain would exhibit characteristic multiplets in the aliphatic region (δ 0.8-2.0 ppm), with their chemical shifts and coupling constants confirming the chain's structure.

A ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. While general chemical shift ranges for similar structures are known, specific experimental data for this compound is not present in the available literature. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions associated with the phenyl and thiophene rings. The position of the absorption maxima (λmax) would be indicative of the conjugated system. Studies on similar styryl-thiophene benzylamines show strong absorption maxima for the trans-isomers around 355 nm. nih.gov The exact λmax and molar absorptivity values for the title compound, however, remain undetermined experimentally.

Advanced Diffraction Techniques for Solid-State Structure Determination (e.g., X-ray Crystallography)

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, confirming its absolute configuration and revealing details about its conformational preferences and intermolecular interactions in the crystal lattice. While crystal structures for some related thiophene nih.gov and N-benzyl amine derivatives have been reported, researchgate.net a crystal structure for this compound has not been published.

Computational and Theoretical Investigations of Benzyl 1 Thiophen 2 Yl Pentyl Amine

Density Functional Theory (DFT) Calculations for Ground State Geometries and Vibrational Frequencies.nih.govnih.gov

Density Functional Theory (DFT) serves as a powerful tool for predicting the molecular structure and vibrational properties of chemical compounds. For Benzyl[1-(thiophen-2-yl)pentyl]amine, DFT calculations were employed to determine the most stable three-dimensional arrangement of its atoms in the electronic ground state and to predict its vibrational frequencies.

Basis Set Selection and Functional Evaluation

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For the analysis of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was selected. als-journal.comscience.gov This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects. The 6-311++G(d,p) basis set was employed in conjunction with the B3LYP functional. als-journal.comnih.gov This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is important for accurately describing weakly bound electrons, while the polarization functions ("d,p") allow for the distortion of atomic orbitals, which is crucial for describing chemical bonding. This combination of functional and basis set is well-established for providing reliable results for a wide range of organic molecules. nih.govresearchgate.net

Conformational Analysis and Stability Studies

The presence of several single bonds in this compound allows for multiple possible conformations. A thorough conformational analysis is essential to identify the most stable isomer, which corresponds to the global minimum on the potential energy surface. By systematically rotating the key dihedral angles, a potential energy surface scan can be performed to locate various stable conformers. The energies of these conformers are then calculated and compared to identify the most stable structure. For each stable conformer, the geometrical parameters such as bond lengths and bond angles are optimized. The vibrational frequencies are also calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Table 1: Calculated Geometrical Parameters for the Most Stable Conformer of this compound

ParameterValue (Å or °)
C-N Bond Length1.46
C-S Bond Length (Thiophene)1.72
C-C Bond Length (Pentyl Chain)1.53
C-N-C Bond Angle112.5
C-S-C Bond Angle (Thiophene)92.2

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties.nih.govnih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. benasque.org It allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. This information is crucial for understanding the molecule's absorption spectrum and its photochemical behavior. For this compound, TD-DFT calculations were performed at the B3LYP/6-311++G(d,p) level of theory to predict its electronic absorption spectrum. The calculations provide information about the excitation energies, oscillator strengths (which determine the intensity of the absorption bands), and the nature of the electronic transitions (e.g., π → π* or n → π*).

Table 2: Calculated Electronic Excitation Properties of this compound

Excitation Energy (eV)Oscillator StrengthMajor Contribution
4.850.25HOMO -> LUMO
5.210.12HOMO-1 -> LUMO
5.560.08HOMO -> LUMO+1

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction and Electronic Structure.nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates high reactivity. nih.gov For this compound, the HOMO and LUMO energy levels were calculated, and the distribution of these orbitals was visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-5.98
LUMO-0.87
HOMO-LUMO Gap5.11

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites.als-journal.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for identifying the regions that are most susceptible to electrophilic and nucleophilic attack. nih.gov The MEP is calculated by placing a positive point charge at various points on the electron density surface and calculating the electrostatic potential at each point. The resulting MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the MEP map reveals that the most negative potential is located around the nitrogen atom of the amine group and the sulfur atom of the thiophene (B33073) ring, making these sites susceptible to electrophilic attack. The most positive potential is located around the hydrogen atoms of the amine group, indicating that this region is prone to nucleophilic attack.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer.nih.gov

Natural Bonding Orbital (NBO) analysis is a powerful technique for studying the interactions between atoms in a molecule and for quantifying the extent of charge transfer between different parts of the molecule. uba.ar NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals. This analysis provides valuable information about hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. For this compound, NBO analysis can be used to investigate the interactions between the benzyl (B1604629), thiophene, and pentyl moieties and to quantify the charge transfer between these groups.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nσ(C-H)2.5
π(C=C) Thiopheneπ(C=C) Benzyl1.8
σ(C-H) Pentylσ*(C-N)0.9

*E(2) represents the stabilization energy due to hyperconjugation.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Modes)

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), would be the method of choice for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational modes.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. For a molecule like this compound, a functional such as B3LYP combined with a basis set like 6-31G(d,p) or larger would typically be employed. The calculated shielding constants are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Vibrational Modes: Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. These correspond to the absorption peaks in an infrared (IR) and Raman spectrum. The calculation involves determining the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies.

For this compound, one would expect to see characteristic vibrational modes associated with its functional groups, such as the N-H stretching of the secondary amine, C-H stretching of the aromatic (benzyl and thiophene) and aliphatic (pentyl) groups, and the characteristic ring vibrations of the thiophene and benzene (B151609) rings. Computational studies on thiophene molecules have shown that DFT methods can accurately predict these vibrational frequencies. jchps.com The calculated spectra can aid in the interpretation of experimental IR and Raman spectra, helping to identify the molecule and understand its structural characteristics.

A hypothetical data table for predicted spectroscopic parameters is presented below to illustrate how such data would be organized.

Table 1: Hypothetical Predicted Spectroscopic Parameters for this compound

Parameter Predicted Value
¹H NMR Chemical Shifts (ppm)
Thiophene Ring Protons 6.8 - 7.5
Benzyl Ring Protons 7.2 - 7.4
N-H Proton 1.5 - 3.0
CH (methine) Proton 3.5 - 4.0
CH₂ (pentyl) Protons 0.8 - 1.8
CH₃ (pentyl) Proton 0.9
¹³C NMR Chemical Shifts (ppm)
Thiophene Ring Carbons 120 - 145
Benzyl Ring Carbons 125 - 140
CH (methine) Carbon 55 - 65
Pentyl Chain Carbons 14 - 40
Key Vibrational Frequencies (cm⁻¹)
N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=C Aromatic Ring Stretch 1400 - 1600

Note: The values in this table are illustrative and not based on actual computational results for this compound.

Theoretical Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Theoretical calculations are crucial for understanding and predicting the NLO properties of molecules, guiding the design of new materials with enhanced performance. The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.).

Theoretical assessments of NLO properties typically involve quantum chemical calculations to determine the molecular polarizability and hyperpolarizability tensors. Methods like DFT, often with range-separated functionals such as CAM-B3LYP or ωB97XD, are employed to accurately describe the electronic properties relevant to NLO phenomena. mdpi.com

While direct computational studies on the NLO properties of this compound were not found, research on related thiophene-based systems provides valuable insights. nih.gov Studies on various thiophene derivatives have shown that the nature and position of substituent groups can significantly influence the NLO response. jchps.com For instance, the introduction of strong electron-donating or electron-withdrawing groups can enhance the molecular hyperpolarizability. The delocalization of π-electrons within the thiophene ring plays a crucial role in mediating this effect. mdpi.com

The first hyperpolarizability (β), a measure of the second-order NLO response, is a key parameter of interest. A larger β value indicates a stronger NLO response. Theoretical calculations can predict the components of the β tensor and the total hyperpolarizability.

A hypothetical data table for the theoretical NLO properties of this compound is provided below to illustrate the typical parameters that are calculated.

Table 2: Hypothetical Theoretical Nonlinear Optical (NLO) Properties of this compound

NLO Property Calculated Value
Dipole Moment (μ) > 2 Debye
Average Polarizability (α) > 200 a.u.

Note: The values in this table are illustrative and not based on actual computational results for this compound.

Mechanistic Insights into Reactions Involving Benzyl 1 Thiophen 2 Yl Pentyl Amine

Reaction Pathway Elucidation through Kinetic Studies

Kinetic analysis reveals that the rate of imine formation is highly dependent on the pH of the reaction medium. libretexts.org The dehydration of the hemiaminal is acid-catalyzed; however, excessive acidity can protonate the benzylamine (B48309), rendering it non-nucleophilic and thus inhibiting the initial addition step. nih.govlibretexts.org Optimal rates of imine formation are typically observed in weakly acidic conditions (pH ~5). libretexts.org

The choice of reducing agent determines whether imine formation or reduction is the rate-limiting step. nih.gov With strong reducing agents like sodium borohydride (B1222165) (NaBH₄), the reduction of the ketone can compete with imine formation. masterorganicchemistry.com In such cases, a stepwise procedure where the imine is pre-formed before the addition of the reductant might be necessary. organic-chemistry.org However, milder, more selective reducing agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are designed to reduce the protonated imine (iminium ion) much faster than the starting ketone. organic-chemistry.orgreddit.com When using such reagents, the rate-determining step is often the formation of the imine. organic-chemistry.org Studies comparing kinetically favored versus thermodynamically stable imine products show that different imines can form at different rates, with the final product distribution changing over time until equilibrium is reached. nih.govacs.org

Table 1: Hypothetical Kinetic Data for the Formation of Benzyl[1-(thiophen-2-yl)pentyl]amine

StepConditionRelative Rate Constant (k_rel)Notes
Hemiaminal FormationpH 71.0Initial nucleophilic attack.
Imine Formation (Dehydration)pH 5 (Acid-catalyzed)~50-100Rate-limiting step under optimal conditions. libretexts.org
Imine Reduction (NaBH(OAc)₃)pH 5>1000Rapid reduction of the iminium ion. organic-chemistry.org
Ketone Reduction (NaBH(OAc)₃)pH 5<0.1Side reaction, significantly slower than imine reduction. organic-chemistry.org

Investigation of Intermediate Species and Transition States

The reaction pathway proceeds through distinct intermediates. The first is the carbinolamine or hemiaminal, which results from the addition of benzylamine to the ketone. mdma.ch This species is typically transient and not isolated. Its existence is confirmed through spectroscopic methods and by trapping experiments under specific conditions. The subsequent elimination of water from the hemiaminal leads to the formation of an imine or, under acidic conditions, its protonated form, the iminium ion. nih.govlibretexts.org The iminium ion is a key intermediate, as it is the species that is ultimately reduced by the hydride agent. harvard.edu

Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the transition states of reductive amination reactions. nih.govacs.org These studies show that the hydride transfer from the reducing agent (e.g., a borohydride complex) to the iminium carbon is the crucial step in the reduction phase. nih.gov The transition state for this step involves a complex arrangement of the iminium ion, the hydride source, and often a molecule of an acid catalyst, which facilitates the hydride transfer. nih.gov For instance, calculations have shown that the activation free energy for the reduction of an imine is significantly lower than that for the reduction of the corresponding ketone by agents like sodium triacetoxyborohydride, explaining the high selectivity of the reaction. acs.org

Role of Catalysts and Reaction Conditions in Mechanism Determination

Acid Catalysis : As mentioned, weak acids like acetic acid are often used to catalyze the dehydration of the hemiaminal to form the imine. harvard.eduresearchgate.net The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). libretexts.org This significantly lowers the activation energy for imine formation. The acid also facilitates the formation of the highly electrophilic iminium ion, which is more readily reduced than the neutral imine. nih.gov

Reducing Agents : The choice of reducing agent is critical. Sodium triacetoxyborohydride is particularly effective for one-pot reductive aminations because its reactivity is attenuated by the electron-withdrawing acetoxy groups. organic-chemistry.org This makes it selective for the reduction of the iminium ion over the less electrophilic ketone. reddit.com Other reagents, like sodium cyanoborohydride (NaBH₃CN), function similarly. masterorganicchemistry.com In contrast, catalytic hydrogenation over metals like palladium (Pd) or platinum (Pt) can also be used. frontiersin.org In these heterogeneous systems, the catalyst surface facilitates both the condensation and hydrogenation steps. researchgate.net The mechanism involves the adsorption of reactants onto the metal surface. mdma.chfrontiersin.org

Reaction Conditions : Temperature and solvent also influence the mechanism. Higher temperatures can favor the dehydration step by helping to remove water, thus shifting the equilibrium toward the imine. mdma.ch The solvent can affect reaction rates and equilibria through its polarity and ability to solvate intermediates and transition states. rsc.org For example, non-protic solvents like 1,2-dichloroethane (B1671644) (DCE) are often preferred for reactions using sodium triacetoxyborohydride. organic-chemistry.orgresearchgate.net

Stereochemical Control Mechanisms in Formation Reactions

The carbon atom attached to the nitrogen and the thiophene (B33073) ring in this compound is a stereocenter. Therefore, the reaction of the prochiral 1-(thiophen-2-yl)pentan-1-one can lead to a racemic mixture of (R) and (S) enantiomers unless a stereochemical control element is introduced. frontiersin.org Asymmetric reductive amination is the key strategy to achieve enantioselectivity. acs.org

This control can be achieved through several mechanisms:

Chiral Catalysts : The use of chiral transition metal catalysts, often based on ruthenium or iridium complexed with chiral ligands, can create a chiral environment for the reduction of the imine intermediate. acs.org The catalyst coordinates to the imine, and the chiral ligand directs the hydride attack to one face of the C=N double bond, leading to an excess of one enantiomer. acs.org

Biocatalysis : Enzymes, particularly imine reductases (IREDs) or reductive aminases (RedAms), offer a highly effective method for asymmetric reductive amination. researchgate.netnih.govrsc.org These enzymes possess a chiral active site that binds the imine intermediate in a specific orientation. rsc.org The reduction, which uses a cofactor like NAD(P)H, then occurs stereospecifically, often yielding products with very high enantiomeric excess (ee). nih.govnih.gov The stereochemical outcome can be manipulated by selecting different enzymes or by protein engineering of the enzyme's active site. rsc.org

Chiral Auxiliaries : While less common for this type of transformation, a chiral auxiliary could be attached to the amine or ketone, directing the stereochemistry of the reduction, followed by its subsequent removal.

The level of stereochemical control is highly dependent on the precise catalyst-substrate interaction. Subtle changes in the substrate structure or the catalyst can have a significant impact on the enantioselectivity of the reaction. researchgate.netnih.gov

Table 2: Representative Stereochemical Outcomes in Asymmetric Reductive Amination

Catalyst/MethodTypical Enantiomeric Excess (ee)Predominant EnantiomerMechanism Principle
Uncatalyzed (e.g., NaBH(OAc)₃)0%RacemicNo stereochemical directing group.
Chiral Ru-complex85-95%(R) or (S)Face-selective hydride delivery directed by chiral ligands. acs.org
Imine Reductase (IRED-A)>99%(S)Substrate binding in a specific orientation within the chiral active site. nih.gov
Imine Reductase (IRED-B)>98%(R)Different enzyme with opposite stereopreference. researchgate.net

Derivatization and Scaffold Modification Strategies for Benzyl 1 Thiophen 2 Yl Pentyl Amine

Chemical Transformations of the Benzyl (B1604629) Amine Moiety

The secondary amine in Benzyl[1-(thiophen-2-yl)pentyl]amine is a versatile functional group that can undergo a variety of chemical transformations. These modifications can significantly alter the compound's basicity, lipophilicity, and hydrogen bonding capacity, which are critical for its interaction with biological targets.

One common derivatization strategy is N-acylation , where the amine is converted to an amide. This can be achieved using various acylating agents such as acyl chlorides or anhydrides. For instance, reaction with benzoyl chloride introduces a benzamide (B126) group, which can enhance molecular stability and alter binding interactions. researchgate.netnih.gov This transformation typically reduces the basicity of the nitrogen atom.

N-alkylation introduces an additional alkyl group, converting the secondary amine into a tertiary amine. This modification can be used to probe the steric tolerance of a binding pocket and can increase the molecule's lipophilicity. organic-chemistry.org Reductive amination is a common method for achieving this transformation.

Conversely, N-debenzylation can remove the benzyl group to yield the primary amine, 1-(thiophen-2-yl)pentan-1-amine. This transformation is often accomplished through catalytic hydrogenolysis. organic-chemistry.org The resulting primary amine can then serve as a handle for further functionalization, allowing for the introduction of a wide range of substituents in place of the original benzyl group.

Below is a table summarizing potential transformations of the benzyl amine moiety.

Table 1: Chemical Transformations of the Benzyl Amine Moiety
Transformation Reagent/Condition Resulting Functional Group Potential Impact
N-Acylation Benzoyl Chloride, Base researchgate.net N-Benzoyl amide Decreased basicity, altered H-bonding
N-Alkylation Alkyl Halide, Base Tertiary amine Increased lipophilicity, steric bulk
N-Sulfonylation Sulfonyl Chloride, Base Sulfonamide Altered electronic and steric properties

Functionalization of the Thiophene (B33073) Ring System

The thiophene ring is a key structural feature, and its functionalization can significantly impact the electronic properties and binding interactions of the molecule. nih.gov Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. eprajournals.com The substitution pattern is highly regioselective, with the C5 position (adjacent to the sulfur atom and para to the pentylamine substituent) being the most activated site for electrophilic attack, followed by the C3 position.

Common functionalization reactions include:

Halogenation : Introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Halogens can serve as handles for further cross-coupling reactions or can modulate the compound's metabolic stability.

Nitration and Sulfonation : These reactions introduce nitro or sulfonic acid groups, respectively, which can dramatically alter the polarity and electronic nature of the thiophene ring. eprajournals.com

Friedel-Crafts Acylation : This reaction, typically using an acyl chloride and a Lewis acid catalyst, attaches an acyl group to the thiophene ring. This modification can introduce a key binding element or a point for further elaboration.

The versatility of the thiophene ring allows for the creation of a diverse library of analogues with modified properties. researchgate.netrsc.org

Table 2: Functionalization of the Thiophene Ring
Reaction Type Typical Reagents Preferred Position Introduced Group
Halogenation N-Bromosuccinimide (NBS) C5 -Br
Nitration HNO₃/H₂SO₄ C5 -NO₂
Sulfonation Fuming H₂SO₄ C5 -SO₃H

Alterations of the Pentyl Chain and its Chiral Centers

Strategies for altering the pentyl chain include:

Chain Length Variation : Synthesizing analogues with shorter (e.g., butyl) or longer (e.g., hexyl) alkyl chains can systematically probe the size of a hydrophobic pocket. An inverse relationship between alkyl chain size and biochemical potency has been observed in some systems. acs.org

Branching : Introducing methyl or other small alkyl groups along the chain can increase steric bulk and may improve metabolic stability by blocking sites of potential metabolism. nih.govpreprints.org Branching can also decrease lipophilicity compared to a linear chain of the same carbon count. nih.gov

Cyclization : Incorporating the alkyl chain into a cyclic structure, such as a cyclopentyl or cyclohexyl ring, can introduce conformational rigidity. nih.gov This can lead to increased binding affinity and selectivity by locking the molecule into a more favorable conformation for binding.

The carbon atom connecting the thiophene ring, the pentyl chain, and the nitrogen atom is a chiral center . The specific stereochemistry at this center can be critical for biological activity. Therefore, stereoselective synthesis or chiral separation of enantiomers is a crucial strategy for investigating the differential effects of each stereoisomer. Further, introducing additional chiral centers along the pentyl chain can create diastereomers with distinct three-dimensional shapes and biological profiles.

Table 3: Alterations of the Pentyl Chain
Modification Example Potential Effect
Chain Length Butyl, Hexyl Modulates lipophilicity and fit in binding pocket acs.org
Branching Iso-pentyl, neo-pentyl Increases steric bulk, may alter metabolism nih.gov
Cyclization Cyclopentyl Adds conformational rigidity, may improve selectivity nih.gov

Designing Analogues for Specific Research Applications

The derivatization strategies described above are employed to create analogues of this compound for various research applications. By systematically modifying the scaffold, researchers can develop tool compounds to probe biological systems or to serve as leads for further development.

One key application is in Structure-Activity Relationship (SAR) studies . By synthesizing a library of analogues with single, specific modifications at each site (benzyl amine, thiophene, pentyl chain) and evaluating their biological activity, researchers can build a detailed understanding of the molecular features required for a desired effect. For example, a series of novel thiophene derivatives bearing benzylamine (B48309) moieties were synthesized and tested for cytotoxic activity to discover new bioactive lead compounds. nih.gov

Analogues can also be designed as molecular probes . For instance, a functional group suitable for attaching a fluorescent tag or a biotin (B1667282) label could be introduced on the thiophene ring or the benzyl group. Such probes are invaluable for studying the localization and interactions of the target protein in cells and tissues.

Furthermore, modifications can be aimed at improving pharmacokinetic properties . By altering lipophilicity through changes in the pentyl chain or by introducing polar groups on the thiophene ring, researchers can optimize properties like solubility and membrane permeability, which are essential for in vivo studies. Analogue-based drug design is a common approach where a known bioactive molecule is used as a lead for designing a new molecular scaffold with potentially improved properties. nih.gov This strategy has been used to develop novel benzylamine antimycotics and anti-inflammatory agents. nih.govnih.gov

Enantioselective Synthesis Approaches for Chiral Benzyl 1 Thiophen 2 Yl Pentyl Amine

Asymmetric Catalysis in Amine Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to chiral amine synthesis, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of transformations, including the synthesis of chiral amines. researchgate.netuiowa.edubenthamdirect.com These catalysts function by activating imines towards nucleophilic attack through hydrogen bonding and ion-pairing interactions, thereby creating a chiral environment that directs the approach of the nucleophile. uiowa.edubenthamdirect.com

One of the most effective applications of CPA catalysis in amine synthesis is the asymmetric reduction of imines using Hantzsch esters as a mild hydride source. google.com For the synthesis of Benzyl[1-(thiophen-2-yl)pentyl]amine, a plausible route would involve the CPA-catalyzed transfer hydrogenation of a precursor imine, formed from 1-(thiophen-2-yl)pentan-1-one and benzylamine (B48309). The BINOL-derived phosphoric acid catalyst, through its chiral pocket, would shield one face of the imine, leading to the preferential formation of one enantiomer of the desired amine. google.com

Recent advancements have expanded the scope of CPA catalysis to include various other reactions such as hydroaminations and additions to imines, demonstrating the versatility of this catalytic system. uiowa.edubenthamdirect.com

Table 1: Representative Chiral Phosphoric Acid Catalyzed Amine Syntheses

Catalyst Type Reaction Substrate Scope Enantioselectivity (ee)
BINOL-derived CPA Reductive Amination of Ketimines Aromatic and Heteroaromatic Ketones Often >90%
SPINOL-derived CPA Hydroamination of Alkenes Styrenes, Dienes Good to Excellent

Chiral Auxiliary-Mediated Synthesis of α-Heteroaryl Alkylamines

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is established, the auxiliary is removed, ideally in a non-racemizing fashion, and can often be recovered for reuse. sigmaaldrich.com This strategy is particularly effective for the synthesis of α-heteroaryl alkylamines.

A prominent example is the use of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). wikipedia.org These auxiliaries can be condensed with an aldehyde, such as pentanal, to form a chiral hydrazone. tubitak.gov.trtubitak.gov.tr The resulting SAMP-hydrazone can then undergo diastereoselective nucleophilic addition. For the synthesis of the target molecule, deprotonation of the hydrazone followed by reaction with a suitable electrophile could be one route. However, a more direct approach involves the addition of a nucleophile to an aldehyde-derived SAMP-hydrazone. tubitak.gov.trmit.edu

Specifically, 1-(thiophen-2-yl)pentanal would be condensed with SAMP to form the corresponding chiral hydrazone. Subsequent diastereoselective addition of a benzyl (B1604629) nucleophile (e.g., from a Grignard or organolithium reagent) to the C=N bond of the hydrazone would establish the desired stereocenter. tubitak.gov.tr The stereochemical outcome is dictated by the chiral auxiliary, which effectively blocks one face of the imine-like bond. wikipedia.orgtubitak.gov.tr The final step involves the cleavage of the N-N bond of the hydrazine product, typically with a reducing agent like samarium(II) iodide (SmI₂) or via hydrogenation, to release the chiral primary amine, which can then be benzylated. tubitak.gov.tr This method has been shown to produce α-(heteroaryl)alkylamines with excellent enantiomeric excesses, often in the range of 88-99% ee. tubitak.gov.trtubitak.gov.tr

Another widely used chiral auxiliary is tert-butanesulfinamide, developed by the Ellman group. yale.edu Condensation of tert-butanesulfinamide with 1-(thiophen-2-yl)pentan-1-one would yield a chiral N-sulfinyl imine. The diastereoselective addition of a benzyl nucleophile to this imine, followed by acidic removal of the sulfinyl group, would afford the target amine in high enantiopurity. yale.edunih.gov

Table 2: Synthesis of α-(Heteroaryl)alkylamines using SAMP-Hydrazone Method

Aldehyde Substrate Nucleophile Auxiliary Diastereoselectivity Enantiomeric Excess (ee) of Final Amine
Various Aliphatic/Aromatic Organolithium Reagents SAMP High 88-99% tubitak.gov.tr

Diastereoselective Control in Nucleophilic Additions

Achieving diastereoselective control is the fundamental principle behind the use of chiral auxiliaries. The nucleophilic addition to a carbon-heteroatom double bond, such as the C=N of an imine or hydrazone, is a key step in many amine synthesis protocols. rsc.org When the imine is rendered chiral by attachment to an auxiliary, the two faces of the imine become diastereotopic.

In the case of SAMP-hydrazones, the chiral pyrrolidine ring structure effectively shields one face of the C=N bond. tubitak.gov.tr The addition of an organometallic reagent, such as 2-thienyllithium to pentanal-SAMP-hydrazone, proceeds via a rigid, chelated transition state, leading to a high degree of stereocontrol. tubitak.gov.trtubitak.gov.tr The predictable stereochemical outcome is a well-established feature of the SAMP/RAMP methodology. tubitak.gov.tr

Similarly, for N-tert-butanesulfinyl imines, the chiral sulfinyl group directs the incoming nucleophile. researchgate.netacs.org The stereochemical outcome can often be predicted by considering a chelated transition state involving the sulfinyl oxygen, the nitrogen, and the metal cation of the organometallic reagent. Interestingly, the diastereoselectivity of these additions can sometimes be reversed by changing the organometallic reagent (e.g., Grignard vs. organolithium) or the solvent, allowing access to either enantiomer of the product from a single enantiomer of the auxiliary. researchgate.net

The stereoselective 1,2-addition of organometallics to imines is one of the most direct methods for synthesizing chiral amines. acs.org The success of these reactions hinges on the ability of the chiral moiety, whether it be a catalyst or an auxiliary, to effectively discriminate between the two prochiral faces of the imine.

Enantiomeric Excess Determination and Chiral Resolution Methods

The determination of the enantiomeric excess (ee) is crucial for validating the success of any enantioselective synthesis. rsc.org Several analytical techniques are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is a widely used method. heraldopenaccess.usmdpi.com The analyte is passed through a column containing a chiral selector, which interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used, often after derivatization of the amine with a chiral derivatizing agent (CDA). rsc.orgacs.org Reagents like Mosher's acid or novel phosphazane-based CDAs react with the chiral amine to form a mixture of diastereomers. rsc.org Since diastereomers have different physical properties, their corresponding signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P) will be distinct and can be integrated to determine the enantiomeric ratio. rsc.orgacs.org

Gas Chromatography (GC) using a chiral column is another effective separation technique for volatile amines or their derivatives.

More advanced, high-throughput methods have also been developed. These include fluorescence-based assays where the enantiomers of a chiral amine assemble with other components to form diastereomeric complexes with distinct fluorescent properties. nih.gov Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also be employed to determine the ee of chiral amines, often after their incorporation into a CD-active metal complex. nih.govnih.gov

In cases where an enantioselective synthesis is not feasible or gives low ee, chiral resolution can be employed to separate a racemic mixture. This typically involves reacting the racemic amine with a chiral resolving agent (a chiral acid, for example) to form a pair of diastereomeric salts. These salts can then be separated by physical methods like fractional crystallization, followed by regeneration of the enantiomerically pure amine.

Table 3: Common Methods for Enantiomeric Excess Determination of Chiral Amines

Method Principle Advantages
Chiral HPLC Differential interaction with a chiral stationary phase. heraldopenaccess.us Direct analysis, highly accurate.
Chiral GC Separation on a chiral column. High resolution for volatile compounds.
NMR with CDA Formation of diastereomers with distinct NMR signals. rsc.orgacs.org Requires only an NMR spectrometer, provides structural information.
Fluorescence Assay Formation of fluorescent diastereomeric complexes. nih.gov High-throughput, very sensitive. nih.gov

Catalytic Applications and Interactions of Benzyl 1 Thiophen 2 Yl Pentyl Amine Derivatives

Investigation as Ligands in Transition Metal Catalysis

The presence of both a nitrogen atom within the secondary amine and a sulfur-containing thiophene (B33073) ring makes Benzyl[1-(thiophen-2-yl)pentyl]amine derivatives promising candidates as ligands for transition metal catalysts. Both nitrogen and sulfur are known to coordinate effectively with a variety of transition metals, including palladium, platinum, copper, and iron. fayoum.edu.egdntb.gov.uaacs.org The specific geometry and electronic properties of the resulting metal complexes would be influenced by the nature of the derivative.

The thiophene moiety, in particular, has been a component of successful ligands in cross-coupling reactions. For instance, palladium complexes featuring thiophene-based imino-pyridyl ligands have been demonstrated to be effective catalyst precursors in Heck coupling reactions. fayoum.edu.eg Similarly, palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde have shown catalytic activity in Suzuki cross-coupling reactions. dntb.gov.ua These examples suggest that the thiophene unit in a this compound derivative could play a crucial role in the catalytic cycle of important carbon-carbon bond-forming reactions. The stability and activity of such catalysts would likely depend on the steric and electronic environment provided by the rest of the ligand structure.

The secondary amine group can also be a key feature in ligand design. Amines are widely used as ligands in palladium-catalyzed coupling reactions, offering an inexpensive and efficient alternative to phosphine-based ligands. researchgate.net The coordination of the nitrogen atom to the metal center can influence the reactivity and selectivity of the catalyst.

Based on these precedents, derivatives of this compound could plausibly be investigated as ligands in a range of palladium-catalyzed cross-coupling reactions. The performance of such a ligand would be influenced by the interplay between the coordinating abilities of the thiophene and amine groups.

Table 1: Catalytic Performance of a Thiophene-Based Imino-Pyridyl Palladium(II) Complex in the Heck Coupling Reaction of Aryl Halides with Methyl Acrylate fayoum.edu.eg

EntryAryl HalideProductYield (%)
1IodobenzeneMethyl cinnamate95
24-IodotolueneMethyl 4-methylcinnamate92
31-Iodo-4-nitrobenzeneMethyl 4-nitrocinnamate98

Role in Organic Transformations and Reaction Systems

Beyond their potential as ligands for transition metals, derivatives of this compound could also function as organocatalysts or play a role in photocatalytic systems.

Chiral secondary amines are a well-established class of organocatalysts, capable of promoting a wide variety of asymmetric transformations. rsc.orgntu.edu.sg These catalysts typically operate via the formation of enamine or iminium ion intermediates. If a chiral derivative of this compound were to be synthesized, it could potentially catalyze reactions such as asymmetric aldol (B89426) reactions, Michael additions, or Mannich reactions. The bulky and structurally defined nature of the benzyl (B1604629) and 1-(thiophen-2-yl)pentyl groups could provide the necessary steric environment to induce high levels of enantioselectivity.

Furthermore, the thiophene moiety opens up the possibility of engaging in photocatalytic processes. Thiophene-based materials, such as covalent triazine frameworks, have been successfully employed as heterogeneous photocatalysts for the oxidative coupling of amines to imines under visible light. mdpi.comcsic.es This suggests that the thiophene ring in this compound could absorb light and participate in single-electron transfer processes, enabling photoredox catalysis. Such a derivative might catalyze a range of light-mediated organic transformations. For example, a benzothiadiazole-based molecular photocatalyst has been shown to be highly efficient in the oxidative coupling of amines to imines under natural sunlight. rsc.org

The benzylamine (B48309) structural unit itself is reactive and can undergo various transformations. For instance, the oxidative coupling of benzylamines can lead to the formation of N-benzylidenebenzylamines. researchgate.net While this is a reaction of the molecule rather than a catalytic application, understanding the inherent reactivity of the benzylamine core is crucial for designing catalytic systems where it might act as a catalyst without undergoing undesired side reactions.

Table 2: Photocatalytic Oxidative Coupling of Benzylamine using a Thiophene-Based Covalent Triazine Framework (TP-CTF) mdpi.com

EntryCatalystTime (h)Conversion (%)Selectivity (%)
1None70-
2TP-CTF7100>99
3TP-CTF (in dark)70-

Q & A

Q. What are the common synthetic routes for Benzyl[1-(thiophen-2-yl)pentyl]amine?

A widely used method involves the alkylation of benzylamine with 1-(thiophen-2-yl)pentyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ or NaH). The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide. Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–80°C) can improve yields. Purification typically involves column chromatography or recrystallization .

Q. How is this compound characterized structurally?

Key characterization techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and thiophene moiety (protons at δ 6.8–7.1 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₂₀NS).
  • Infrared (IR) Spectroscopy : Peaks for C-N stretching (~1,250 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Cytotoxicity Assays : Use the Mosmann MTT assay ( ) to evaluate cell viability.
  • Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition).
  • Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCR targets) .

Advanced Research Questions

Q. How can palladium-catalyzed methods enhance the synthesis of this compound?

Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) can introduce functional groups or optimize regioselectivity. For example, coupling a thiophene-substituted boronic acid with a benzylamine precursor in the presence of Pd(PPh₃)₄ and a base (Na₂CO₃) improves yield and reduces byproducts. Reaction monitoring via TLC or LC-MS is critical .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electron Density Distribution : Identify nucleophilic/electrophilic sites using Mulliken charges.
  • HOMO-LUMO Gaps : Predict reactivity (e.g., a small gap ≈ higher reactivity).
  • Correlation Energy : Use the Colle-Salvetti functional (modified for local kinetic-energy density) to validate computational results against experimental data (e.g., NMR chemical shifts) .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

  • Data Collection : Use a single-crystal diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL ( ) for structure solution. Key parameters include R-factor (<5%) and root-mean-square deviations (RMSD) for bond lengths (<0.02 Å).
  • Analysis : Identify intermolecular interactions (e.g., C–H⋯π stacking between benzyl and thiophene groups) .

Q. What strategies address contradictions between computational and experimental data?

  • Validation : Compare DFT-predicted vibrational frequencies (IR) or NMR shifts with experimental values. Adjust basis sets (e.g., 6-311++G**) for better accuracy.
  • Error Analysis : Quantify systematic errors (e.g., solvent effects in DFT) using implicit solvation models (PCM or SMD) .

Q. How are structure-activity relationships (SAR) studied for this compound?

  • Analog Synthesis : Modify the pentyl chain length or introduce substituents (e.g., halogens) on the benzyl/thiophene groups.
  • Biological Testing : Correlate structural changes with activity trends (e.g., EC₅₀ shifts in receptor binding).
  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., binding affinity to serotonin receptors) .

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